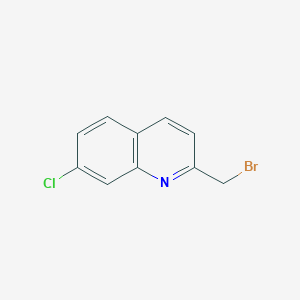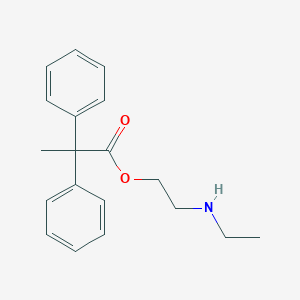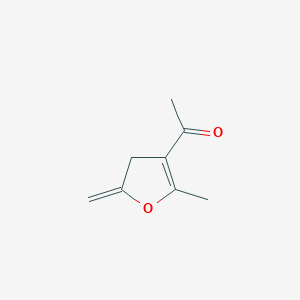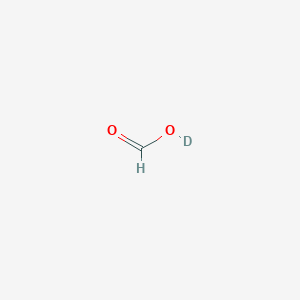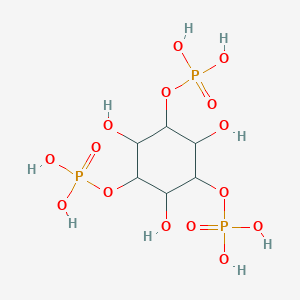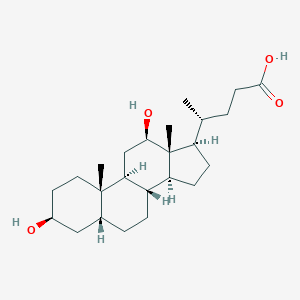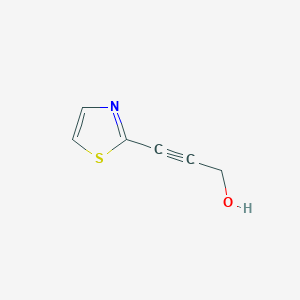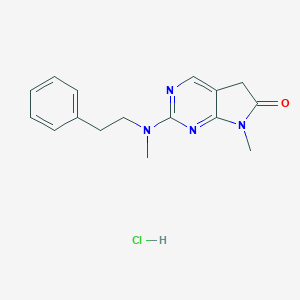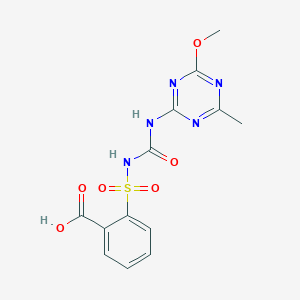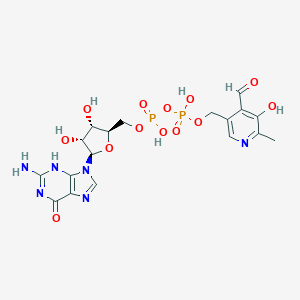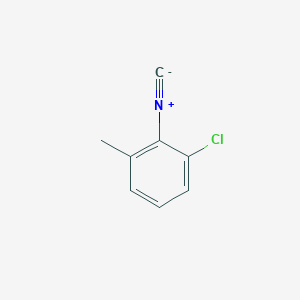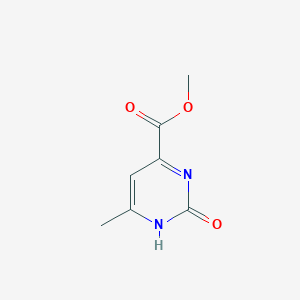
甲基2-羟基-6-甲基嘧啶-4-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives involves multiple steps, including condensation reactions and modifications to introduce various functional groups. A study described the synthesis process involving the condensation of acetamidinium chloride and diethyl malonate in methanol, further acidified by hydrochloric acid, showcasing the role of process variables in developing an economic process for its production (Patil et al., 2008).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) studies provide insights into the molecular structure of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives. For example, the crystal and molecular structures of a related compound were determined by X-ray diffraction and quantum chemical DFT analysis, highlighting the significance of understanding the molecular conformation and structural characteristics (Sąsiadek et al., 2016).
Chemical Reactions and Properties
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including deacetylation, methylation, and formation of complexes with other compounds. These reactions demonstrate its versatility and potential for modification to suit different applications. One study discussed the deacetylation of related compounds in both acidic and basic media, showcasing its reactivity and the possibility of generating compounds with antituberculous effects (Erkin & Krutikov, 2007).
科学研究应用
-
Medicinal Chemistry
- Pyrimidine derivatives have found widespread therapeutic applications due to their synthetic accessibility and structural diversity .
- They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Some of the most recognized drugs based on analogs of pyrimidines are antibacterial (sulfadiazine, trimethoprim), antiviral (trifluridine, idoxuridine), anti-malarial (sulfadoxine), anti-HIV (Retrovir (zidovudine), stavudine), anti-tuberculosis (viomycin), anticancer (5-fluorouracil) agents .
-
Organic Synthesis
-
Biochemistry
-
Anticancer Research
-
Antiviral Research
-
Anti-Inflammatory Research
- Pyrimidines have been found to exhibit anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- A detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
-
Thyroid Drugs
-
Leukemia Treatment
-
Plant Growth Regulation
-
Herbicidal Activities
-
Antitumor Activities
安全和危害
属性
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(6(10)12-2)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYTRBZKWTFID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372605 |
Source


|
| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
CAS RN |
89694-11-1 |
Source


|
| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

